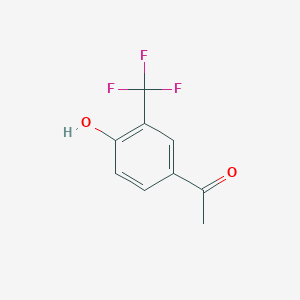

4'-Hydroxy-3'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(14)7(4-6)9(10,11)12/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRUXZJKSFFSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379387 | |

| Record name | 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-11-3 | |

| Record name | 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149105-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS 149105-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a ketone, and a trifluoromethyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and spectral characterization of this compound. While specific biological activity data for this compound is limited in the public domain, this guide will also touch upon the known pharmacological relevance of structurally similar acetophenone derivatives to provide a context for its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 149105-11-3 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Brown powder | [1][2] |

| Melting Point | 170.5-179.5 °C | [2] |

| Boiling Point | 254.7 °C (Predicted) | [3] |

| pKa | 6.19 ± 0.43 (Predicted) | [3] |

| XlogP | 2.1 (Predicted) |

Synthesis

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-(trifluoromethyl)phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be a direct approach to introduce the acetyl group onto the aromatic ring. The hydroxyl group is an ortho-, para-director; therefore, the acylation is expected to occur at the position para to the hydroxyl group, yielding the desired product.

Figure 1. Proposed Friedel-Crafts acylation synthesis workflow.

Proposed Synthetic Workflow: Fries Rearrangement

An alternative route is the Fries rearrangement. This would involve the initial esterification of 2-(trifluoromethyl)phenol with an acetylating agent to form 2-(trifluoromethyl)phenyl acetate. This ester would then be treated with a Lewis acid catalyst to induce the rearrangement of the acetyl group from the phenolic oxygen to the para position on the aromatic ring.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Hydroxybenzotrifluoride and the Hypothetical Synthesis and Characterization of 5-Acetyl-2-hydroxybenzotrifluoride

Disclaimer: Due to the limited availability of public data for 5-Acetyl-2-hydroxybenzotrifluoride, this technical guide focuses on the well-characterized and structurally related compound, 2-Hydroxybenzotrifluoride (CAS 444-30-4) . This guide also provides detailed, representative experimental protocols for the hypothetical synthesis of 5-Acetyl-2-hydroxybenzotrifluoride via Friedel-Crafts acylation of 2-Hydroxybenzotrifluoride, and its subsequent characterization. These protocols are based on established chemical principles and are intended for an audience of researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties of 2-Hydroxybenzotrifluoride

2-Hydroxybenzotrifluoride, also known as α,α,α-Trifluoro-o-cresol or 2-(Trifluoromethyl)phenol, is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group significantly influences its chemical properties and reactivity.[1]

Quantitative Data Summary

The key physical and chemical properties of 2-Hydroxybenzotrifluoride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 444-30-4 | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 44-47 °C | [1] |

| Boiling Point | 147-149 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Flash Point | 66 °C (150.8 °F) - closed cup |

Safety and Handling Information for 2-Hydroxybenzotrifluoride

2-Hydroxybenzotrifluoride is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification and Precautionary Measures

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Flammable Solids | H228: Flammable solid | P210 |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | - |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | P305 + P351 + P338 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | - |

This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Storage: Store in a cool, dry, well-ventilated area at 2-8 °C, away from incompatible materials such as oxidizing agents.[1][2]

Experimental Protocols

The following sections detail the hypothetical synthesis of 5-Acetyl-2-hydroxybenzotrifluoride and the standard procedures for its characterization.

Hypothetical Synthesis of 5-Acetyl-2-hydroxybenzotrifluoride via Friedel-Crafts Acylation

This protocol describes a plausible method for the acetylation of 2-hydroxybenzotrifluoride. The acetyl group, being a meta-director in electrophilic aromatic substitution on a deactivated ring, would likely direct the incoming electrophile to the 5-position relative to the trifluoromethyl group, which is a stronger deactivating group than the hydroxyl group. However, O-acylation of the phenolic hydroxyl group is a competing reaction. The Fries rearrangement of the initially formed ester could be an alternative route to the desired C-acylated product.[3][4]

Materials:

-

2-Hydroxybenzotrifluoride

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or nitrobenzene as solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension.

-

To this mixture, add a solution of 2-hydroxybenzotrifluoride (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 5-Acetyl-2-hydroxybenzotrifluoride.

Characterization of 5-Acetyl-2-hydroxybenzotrifluoride

Objective: To determine the molecular structure of the synthesized compound.

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR, the chemical shifts of aromatic protons are expected in the range of 6.5-8.0 ppm.[5][6] The acetyl methyl protons should appear as a singlet around 2.0-2.5 ppm.

-

For ¹³C NMR, aromatic carbons typically resonate between 120-150 ppm.[5] The carbonyl carbon of the acetyl group is expected to be significantly downfield.

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Prepare a sample of the purified product. For a solid sample, this can be done by creating a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[7]

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Expected characteristic absorption bands include:

-

A broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

Aromatic C-H stretching (around 3030 cm⁻¹).[8]

-

A strong C=O stretch from the acetyl group (around 1650-1700 cm⁻¹).

-

C-F stretching from the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10]

-

Acquire the mass spectrum.

-

The molecular ion peak (M⁺) should correspond to the molecular weight of 5-Acetyl-2-hydroxybenzotrifluoride.

-

Analyze the fragmentation pattern to confirm the structure.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of the hypothetical 5-Acetyl-2-hydroxybenzotrifluoride.

Caption: Experimental workflow for the synthesis and characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical and Analytical Characterization of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of the compound 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone. This molecule is of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. This document outlines its key physicochemical properties, a detailed experimental protocol for molecular weight determination via mass spectrometry, and a conceptual workflow for its initial biological screening.

Physicochemical Properties

The fundamental molecular properties of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone are summarized below. These data are crucial for sample preparation, analytical method development, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1][2][3][4] |

| Molecular Weight | 204.15 g/mol | [1][2][3] |

| Monoisotopic Mass | 204.03981395 Da | [3][4] |

| Melting Point | 176-177°C | [2] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol details a standard procedure for the determination of the molecular weight of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone using electrospray ionization mass spectrometry (ESI-MS).

Objective: To accurately determine the molecular mass of the target compound.

Materials and Reagents:

-

1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for mass spectrometry)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

Instrumentation:

-

High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., an Orbitrap or Q-TOF instrument).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a dilute sample for infusion by adding 10 µL of the stock to 990 µL of a 50:50 methanol:water solution containing 0.1% formic acid. This results in a final concentration of approximately 10 µg/mL. The formic acid aids in the ionization process.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution. This ensures high mass accuracy.

-

-

Sample Infusion and Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

-

Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization polarity. For this compound, the phenolic hydroxyl group is likely to deprotonate, making negative ion mode potentially more informative.

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

-

-

Data Analysis:

-

In the resulting mass spectrum, identify the peak corresponding to the molecular ion.

-

In positive ion mode, this would be the protonated molecule [M+H]⁺.

-

In negative ion mode, this would be the deprotonated molecule [M-H]⁻.

-

-

Compare the experimentally determined m/z value of the molecular ion with the theoretically calculated value based on the chemical formula (C₉H₇F₃O₂). The high-resolution instrument should provide a mass accuracy of less than 5 ppm.

-

Conceptual Workflow for Biological Screening

The following diagram illustrates a generalized workflow for the initial biological evaluation of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, a common process in early-stage drug discovery.

Caption: A conceptual workflow for the initial biological screening of a novel chemical entity.

This guide provides essential technical information for researchers working with 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, covering its fundamental properties and standard analytical and screening methodologies.

References

An In-depth Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and spectroscopic data. A plausible synthetic route via the Fries rearrangement is presented with a detailed experimental protocol. Furthermore, based on structure-activity relationships of analogous compounds, this guide explores potential biological activities, including anti-inflammatory and cytotoxic effects, and proposes key signaling pathways, such as NF-κB and MAPK, that may be modulated by this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is a substituted acetophenone featuring a hydroxyl group at the 4'-position and a trifluoromethyl group at the 3'-position of the phenyl ring.

Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one[1] Synonyms: 5-Acetyl-2-hydroxybenzotrifluoride CAS Number: 149105-11-3[1] Molecular Formula: C₉H₇F₃O₂[1] Molecular Weight: 204.15 g/mol [2]

References

Technical Guide: Physicochemical Properties of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical research. This document outlines its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to aid in laboratory synthesis and analysis.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Melting Point | 170.5-179.5 °C | Thermo Scientific Chemicals[1] |

| Boiling Point | 254.7 °C at 760 mmHg | Guidechem |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. The heating rate is initially set to a higher value to approach the expected melting point and then reduced to 1-2 °C per minute for accurate measurement.

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube, making sure the oil level is above the side arm.

-

-

Measurement: The sample is heated, and the temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Micro Boiling Point Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and immersed in a heating bath.

-

Measurement: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for determining physical properties and a common synthetic route for substituted acetophenones.

Caption: Generalized workflow for the determination of physical properties.

Caption: A representative synthetic pathway for substituted acetophenones.

References

Spectroscopic and Synthetic Profile of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to predict its spectroscopic properties. Detailed hypothetical protocols for its synthesis and spectroscopic analysis are also presented to facilitate future research and development.

Molecular and Spectroscopic Data

This compound is a substituted aromatic ketone with the molecular formula C₉H₇F₃O₂ and a monoisotopic mass of 204.04 g/mol .[1][2][3] Its structure combines a hydroxyl group and a trifluoromethyl group on the phenyl ring, ortho and meta to the acetyl substituent, respectively. These features are expected to significantly influence its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, inferred from the known data of 4'-(Trifluoromethyl)acetophenone, 3'-(Trifluoromethyl)acetophenone, and 4'-Hydroxyacetophenone.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2' |

| ~7.9 | dd | 1H | H-6' |

| ~7.1 | d | 1H | H-5' |

| ~5.5-6.5 | br s | 1H | -OH |

| ~2.6 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O |

| ~158 | C-4' |

| ~133 | C-6' |

| ~131 | C-1' |

| ~127 (q) | C-3' |

| ~123 (q) | -CF₃ |

| ~118 | C-2' |

| ~116 | C-5' |

| ~26 | -CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch |

| ~1670 | Strong | C=O stretch |

| ~1600, 1500 | Medium-Strong | C=C aromatic stretch |

| ~1320 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

Comparative Spectroscopic Data of Related Compounds

To substantiate the predicted data, the experimental spectroscopic values for key structural analogs are provided below.

Table 4: ¹H NMR Data for Related Acetophenones (in CDCl₃)

| Compound | δ (ppm) for Aromatic Protons | δ (ppm) for -COCH₃ |

| 4'-(Trifluoromethyl)acetophenone | 8.06 (d), 7.73 (d)[4] | 2.65[4] |

| 4'-Hydroxyacetophenone | 7.93 (d), 6.99 (d)[5] | 2.60[5] |

Table 5: ¹³C NMR Data for Related Acetophenones (in CDCl₃)

| Compound | δ (ppm) for C=O | δ (ppm) for Aromatic Carbons | δ (ppm) for -CH₃ |

| 4'-(Trifluoromethyl)acetophenone | ~197 | 139.6, 134.4 (q), 128.8, 125.8 (q), 123.7 (q) | 26.8 |

| 3'-(Trifluoromethyl)acetophenone | ~197 | 138.3, 132.0, 131.1 (q), 129.8, 129.4 (q), 126.9 (q), 124.0 (q)[6] | 26.7[6] |

| 4'-Hydroxyacetophenone | ~198 | 161.7, 131.2, 130.5, 115.8 | 26.4 |

Table 6: Key IR Data for Related Acetophenones

| Compound | ν (cm⁻¹) for C=O | Other Key Bands (cm⁻¹) |

| 4'-(Trifluoromethyl)acetophenone | ~1700 | ~1325, 1170, 1130 (C-F)[7] |

| 3'-(Trifluoromethyl)acetophenone | ~1700 | ~1330, 1170, 1130 (C-F)[8] |

| 4'-Hydroxyacetophenone | ~1675 | ~3350 (O-H)[9] |

Experimental Protocols

The following sections detail a hypothetical but plausible experimental approach for the synthesis and spectroscopic characterization of this compound.

Synthesis via Fries Rearrangement

A potential synthetic route to this compound is the Fries rearrangement of 2-(trifluoromethyl)phenyl acetate.[10][11] This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring.

Materials:

-

2-(Trifluoromethyl)phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Hydrochloric acid (10% aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous nitrobenzene.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Once the aluminum chloride has dissolved, add 2-(trifluoromethyl)phenyl acetate dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to favor the para-rearranged product.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by spectroscopic methods.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

2.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the purified solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet of the sample.

2.2.3. Mass Spectrometry (MS)

-

Obtain a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Molecular Structure and Relationships

The molecular structure of this compound and its relationship to the starting material in the proposed synthesis are depicted below.

This technical guide provides a foundational understanding of this compound, offering predicted spectroscopic data and a viable synthetic strategy. The detailed protocols and comparative data serve as a valuable resource for researchers initiating work with this compound.

References

- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 2. This compound [oakwoodchemical.com]

- 3. PubChemLite - this compound (C9H7F3O2) [pubchemlite.lcsb.uni.lu]

- 4. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum [chemicalbook.com]

- 6. 3'-(Trifluoromethyl)acetophenone(349-76-8) 13C NMR [m.chemicalbook.com]

- 7. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 8. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, solubility is a paramount physicochemical parameter.[1] It dictates the extent to which a compound can dissolve in a solvent to form a homogenous solution, a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to erratic and incomplete drug absorption, diminished bioavailability, and ultimately, therapeutic failure.[2] Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of research to guide lead optimization, formulation development, and to ensure the reliability of in-vitro testing.[2][3]

4'-Hydroxy-3'-(trifluoromethyl)acetophenone (Figure 1) is a substituted aromatic ketone with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[4][5] Its structure, featuring a hydroxyl group, a trifluoromethyl group, and an acetophenone core, suggests a complex interplay of factors governing its solubility. The trifluoromethyl group, in particular, is a common moiety in medicinal chemistry, known to enhance metabolic stability and binding affinity.[6] This guide provides a framework for systematically investigating the solubility of this promising compound.

Figure 1: Chemical Structure of this compound

Physicochemical Properties and Predicted Solubility Behavior

While direct experimental solubility data is sparse, an analysis of the compound's structural features allows for an educated prediction of its behavior.

| Property | Value/Prediction | Source |

| IUPAC Name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | [5] |

| CAS Number | 149105-11-3 | [5] |

| Molecular Formula | C₉H₇F₃O₂ | [4] |

| Molecular Weight | 204.15 g/mol | [4] |

| Physical Form | Brown Powder | [4][5] |

| Melting Point | 170.5-179.5 °C | [5] |

| Predicted pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Inferred |

| Predicted LogP | The presence of the trifluoromethyl group increases lipophilicity, while the hydroxyl group increases hydrophilicity. The overall LogP is likely to be moderate. | Inferred |

The solubility of this compound will be governed by a balance of its hydrophobic and hydrophilic characteristics. The aromatic ring and the trifluoromethyl group contribute to its lipophilicity, suggesting solubility in organic solvents.[7][8] Conversely, the hydroxyl and carbonyl groups can participate in hydrogen bonding, potentially affording some degree of aqueous solubility.[7] The acidic nature of the phenolic hydroxyl group implies that its aqueous solubility will be pH-dependent; it is expected to be more soluble in alkaline solutions where it can deprotonate to form a more polar phenoxide ion.

Factors Influencing the Solubility of this compound

A comprehensive solubility profile requires investigation into several key factors that can significantly alter the dissolution of the compound.

-

pH: For ionizable compounds, pH is a critical determinant of solubility.[9] The aqueous solubility of this compound should be determined over a physiologically relevant pH range (typically 1.2 to 6.8) to simulate its journey through the gastrointestinal tract.[10]

-

Temperature: Solubility is a thermodynamic quantity and is therefore temperature-dependent.[11] For most solids, solubility increases with temperature. It is standard practice to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).[10][11]

-

Solvent System: Characterizing solubility in a range of solvents is crucial for both pharmaceutical and synthetic applications. This includes aqueous buffers, organic solvents, and co-solvent systems.

-

Solid-State Properties: The crystalline form of a compound can impact its solubility.[12] Different polymorphs or the presence of an amorphous state can exhibit different dissolution characteristics.

Experimental Determination of Solubility: A Methodological Approach

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[2]

-

Kinetic Solubility Assays: These are high-throughput methods ideal for early-stage screening.[1][9] They measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[3]

-

Thermodynamic Solubility Assays: Considered the "gold standard," these assays measure the equilibrium solubility of a compound in a saturated solution.[9][12] The shake-flask method is the most common and accurate technique for determining thermodynamic solubility.[11]

The following sections detail the protocols for a comprehensive evaluation of the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method directly measures the equilibrium solubility and is recommended for generating definitive data.[11][13]

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, methanol, acetone). The presence of undissolved solid is crucial for ensuring equilibrium is reached.[11]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.[10][11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.[12]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][12] A standard calibration curve should be generated for accurate quantification.[14]

Kinetic Solubility Determination

Kinetic solubility is often assessed in early discovery to quickly flag compounds with potential solubility issues.[2]

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[14]

-

Serial Dilution: Serially dilute the stock solution in a 96-well plate.

-

Precipitation Induction: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[9]

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

-

Detection: Measure the amount of precipitate formed in each well. This can be done using nephelometry, which measures scattered light, or turbidimetry.[1][9] The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 37 °C

| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value |

| Water | ~7.0 | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| Methanol | N/A | Experimental Value | Calculated Value |

| Acetone | N/A | Experimental Value | Calculated Value |

A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1] The data in Table 1 will allow for the classification of this compound according to this and other relevant benchmarks.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in pharmaceutical research and development. This guide provides a robust framework for the systematic determination of its solubility in various relevant media. The experimental data generated from these protocols will enable researchers to make informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately accelerate the development of new therapeutic agents. Future work should focus on the impact of different salt forms and co-solvents on the solubility of this compound, further enhancing its utility in drug delivery.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Aqueous Solubility Assay | Bienta [bienta.net]

- 4. This compound, 95% [cymitquimica.com]

- 5. H31691.03 [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. nbinno.com [nbinno.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

An In-depth Overview of a Key Fluorinated Intermediate

This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. This document consolidates available data on its commercial availability, physicochemical properties, and potential biological relevance, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Commercial Availability and Supplier Information

This compound is readily available from several chemical suppliers, indicating its utility as a building block in organic synthesis. The compound is typically supplied as a brown or off-white powder with purities generally at or above 95%. Researchers can source this chemical from the following vendors, among others:

| Supplier | Catalog Number(s) | Purity | Additional Information |

| Thermo Scientific Chemicals | H31691.03 | ≥94.0% (GC) | Formerly part of the Alfa Aesar portfolio.[1][2] |

| Oakwood Chemical | 033762 | Not specified | Available in various quantities. |

| Synquest Labs | 2820-3-01 | Not specified | - |

| Apollo Scientific Ltd. | APO455837725 | Not specified | - |

| CymitQuimica | 02-H31691 | 95% | Distributed for Thermo Scientific Chemicals.[3] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in experimental settings, including reaction setup and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 149105-11-3 | [2][4] |

| Molecular Formula | C₉H₇F₃O₂ | [2][4] |

| Molecular Weight | 204.15 g/mol | [3][4] |

| IUPAC Name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | [2][4] |

| Appearance | Brown Powder | [2][3] |

| Melting Point | 170.5-179.5 °C | [2] |

| Boiling Point | 174-179 °C | [4] |

| InChI Key | HKRUXZJKSFFSGF-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | [2] |

| Predicted XlogP | 2.1 | - |

Role in Drug Discovery and Development

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] This group can improve critical properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group increases resistance to oxidative metabolism by enzymes like cytochrome P450, potentially leading to a longer drug half-life.

-

Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets.

As a trifluoromethylated acetophenone, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of acetophenones is known to exhibit a range of pharmacological effects, including anti-inflammatory and enzyme inhibitory activities.

Experimental Protocols

General Synthesis Approach for Trifluoromethyl Acetophenones (Illustrative)

The synthesis of trifluoromethylated acetophenones often involves multi-step processes. One common route for a related compound, 3'-(trifluoromethyl)acetophenone, starts from 3-(trifluoromethyl)aniline. The general workflow is as follows:

Disclaimer: This is a generalized protocol for a related compound. The synthesis of this compound would require modifications to this procedure. Researchers should consult relevant synthetic chemistry literature and patents for more specific guidance.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound in the available literature, based on the known activities of structurally related compounds, some plausible targets can be hypothesized.

Many phenolic compounds and trifluoromethylated molecules are known to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid metabolism and inflammation.[6] Furthermore, various acetophenone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling cascades like the NF-κB pathway.

Below is a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action, based on the activities of related acetophenones.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 3. This compound, 95% [cymitquimica.com]

- 4. This compound | 149105-11-3 [sigmaaldrich.com]

- 5. ijcrr.com [ijcrr.com]

- 6. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Safety of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available chemical safety information for 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS No. 149105-11-3). It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or the guidance provided in a Safety Data Sheet (SDS).

Introduction

This compound is a substituted acetophenone derivative. Acetophenones are a class of organic compounds that are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and bioactivity. This guide provides a consolidated overview of the available safety information for this compound, focusing on its hazard identification, handling procedures, and the experimental protocols for its safety assessment.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 149105-11-3 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | Brown powder/solid | [1] |

| Melting Point | 170.5-179.5 °C | [1] |

| Boiling Point | 174-179 °C |

Table 2: Acute Toxicity Data

| Endpoint | Value | Species | Route | Reference |

| LD50 | Data not available | - | - | - |

| LC50 | Data not available | - | - | - |

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD guidelines relevant to the identified hazards of this compound.

Skin Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Preparation: The test substance (solid or liquid) is applied directly to a small area of shorn skin.

-

Application: A gauze patch holding 0.5 g of the solid test substance is applied to the skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system.

References

Introduction: The Emergence of Fluorinated Scaffolds in Neurotherapeutics

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific class of compounds, trifluoromethyl acetophenones, and their derivatives, which are gaining significant attention for their potential biological activities. We will delve into the compelling evidence supporting their role as novel anticonvulsant agents, providing a technical overview for researchers, scientists, and drug development professionals. Our exploration will cover the synthetic strategies, structure-activity relationships, proposed mechanisms of action, and the critical experimental protocols for their evaluation.

Synthetic Pathways to Trifluoromethyl Acetophenone Derivatives

The synthesis of the core m-trifluoromethyl acetophenone structure is a critical first step, serving as a key intermediate for a variety of therapeutic agents.[1] One common industrial method involves the diazotization of m-trifluoromethylaniline to form a diazonium salt. This salt is then coupled with acetaldoxime, catalyzed by a copper salt, followed by hydrolysis with hydrochloric acid to yield the final product.[1][2] Alternative methods include the reaction of 3-bromo-benzotrifluoride with a vinylether in the presence of a palladium catalyst, followed by hydrolysis.[3]

Further derivatization is typically achieved through reactions targeting the ketone or the aromatic ring. For instance, α-halogenation of the acetophenone (e.g., with 2-chloroacetyl chloride) creates a reactive alkylating agent.[4] This intermediate can then be reacted with various amines, such as substituted phenylpiperazines or morpholine, to generate a diverse library of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[4]

Caption: General synthetic scheme for trifluoromethyl acetophenone derivatives.

Anticonvulsant Activity and Structure-Activity Relationships (SAR)

The inclusion of a trifluoromethyl group in various molecular frameworks has been shown to enhance anticonvulsant activity.[5] SAR studies reveal that this electron-withdrawing group often increases the potency of the compound.[5] For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety showed considerably higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[4] This highlights the crucial role of the CF3 group in conferring anticonvulsant properties in this chemical series.[4]

The position of the CF3 group and the nature of other substituents are critical. Studies on enaminone derivatives have shown that while trifluoromethylation can introduce activity in models like the MES test, it may require higher doses compared to non-fluorinated analogs in other seizure models, indicating a complex interplay between structure and activity profile.[6] The overall lipophilicity of the molecule also influences the onset and duration of action; more lipophilic compounds tend to show activity at later time points post-administration.[4]

Proposed Mechanisms of Action

While the precise mechanisms for many novel anticonvulsants are still under investigation, the primary modes of action for established antiepileptic drugs (AEDs) involve three main strategies: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[7]

-

Modulation of Voltage-Gated Ion Channels : Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[7][8] They stabilize the inactive state of the channel, which reduces the neuron's ability to fire at high frequencies, thereby preventing seizure propagation.[9][10] Some trifluoromethyl acetophenone derivatives have been shown to bind to neuronal voltage-sensitive sodium channels, suggesting a similar mechanism.[4][11] Blockade of voltage-operated calcium channels is another key mechanism, particularly for absence seizures.[8]

-

Enhancement of GABAergic Neurotransmission : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Drugs like benzodiazepines and barbiturates enhance GABA's effect at its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire.[8][9] This enhancement of inhibitory tone is a proven strategy for seizure control.[12]

Caption: Plausible mechanisms of action for trifluoromethyl acetophenone (TFMA) derivatives.

Data Presentation: Anticonvulsant Activity Screening

The following table summarizes the anticonvulsant activity of representative trifluoromethyl acetophenone derivatives in standard preclinical models.

| Compound ID | Animal Model | Test | Dose (mg/kg) | Time (h) | % Protection | ED50 (mg/kg) | Reference |

| Derivative 19 | Mouse | MES | 100 | 4 | 75% | - | [4] |

| Mouse | MES | 300 | 0.5 | 75% | - | [4] | |

| Derivative 20 | Mouse | MES | 100 | 4 | 50% | - | [4] |

| Derivative 24 | Mouse | MES | 100 | 0.5 | 50% | - | [4] |

| Compound 7 | Rodent | MES | 100 | 2 | 25% | - | [6] |

| Rodent | MES | 300 | 0.5 & 2 | 25% | - | [6] | |

| Rodent | 6 Hz (44mA) | 300 | - | 25% | - | [6] |

Experimental Protocols for Anticonvulsant Evaluation

A standardized screening approach is essential for identifying and characterizing novel anticonvulsant agents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the primary, gold-standard models used for this purpose.[13][14]

Protocol 1: Maximal Electroshock (MES) Seizure Model

-

Objective : To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[14][15]

-

Materials :

-

Methodology :

-

Animal Acclimation : Acclimate animals to the laboratory environment for at least 7 days prior to the experiment.[15]

-

Drug Administration : Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30 minutes for i.p. and 60 minutes for p.o. administration before seizure induction.[15]

-

MES Induction : At the time of predicted peak effect, apply a drop of topical anesthetic to the eyes of each animal.[15] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[15][16]

-

Observation : Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of this phase is considered a protective effect.[15][16]

-

Data Analysis : Determine the median effective dose (ED50), the dose required to protect 50% of the animals from THLE, using log-probit analysis.[14]

-

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Objective : To identify compounds that raise the seizure threshold, indicating potential efficacy against generalized myoclonic seizures.[14]

-

Materials :

-

Methodology :

-

Animal Acclimation & Dosing : Follow the same procedures as in Protocol 1.

-

PTZ Induction : Administer PTZ subcutaneously (s.c.) to induce seizures.[15] A typical convulsant dose is 85 mg/kg.[16]

-

Observation : Immediately place each mouse into an individual observation chamber and record seizure activity for 30 minutes.[15][16] Key parameters to measure include the latency to the first clonic seizure and seizure severity (using a standardized scale like the Racine scale).[15]

-

Endpoint : The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

-

Data Analysis : Calculate the percentage of animals protected from seizures in each group. Determine the ED50 for the test compound.

-

Caption: Experimental workflow for anticonvulsant drug screening.

Conclusion and Future Directions

Trifluoromethyl acetophenones represent a promising scaffold for the development of novel anticonvulsant agents. The strategic inclusion of the trifluoromethyl group has been demonstrated to be a viable strategy for enhancing potency, likely through modulation of key neuronal ion channels. The established preclinical screening models, such as MES and scPTZ, provide a robust framework for evaluating these compounds and elucidating their therapeutic potential.

Future research should focus on expanding the chemical diversity of these derivatives to further refine structure-activity relationships. Advanced studies are warranted to pinpoint the specific molecular targets and signaling pathways involved. Investigating efficacy in drug-resistant epilepsy models, such as the 6 Hz seizure test, will also be crucial for identifying candidates with the potential to address unmet clinical needs in epilepsy treatment.[4][17]

References

- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpp.com [ijpp.com]

- 14. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

Discovery and history of substituted acetophenones

An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, the simplest aromatic ketone (C₆H₅COCH₃), and its substituted derivatives form a cornerstone of organic synthesis and medicinal chemistry.[1][2] The unique chemical properties of the acetophenone scaffold—a reactive ketone group attached to a modifiable aromatic ring—render it a versatile building block for a vast array of complex molecules.[3] These compounds are not merely synthetic curiosities; they are integral to the production of pharmaceuticals, fine chemicals, and fragrances.[1][4] This technical guide provides a comprehensive overview of the historical discovery of key substituted acetophenones, details their core synthetic methodologies, and highlights their enduring impact on drug development.

Early History and Discovery: The Dawn of Synthetic Analgesics

The story of substituted acetophenones in medicine is inextricably linked to the quest for safe and effective pain relievers in the late 19th century. This era saw the transition from reliance on natural alkaloids to the dawn of synthetic pharmaceutical drugs, many derived from coal tar.[5]

Acetanilide and Phenacetin: The Precursors

The journey began serendipitously in 1886 with the discovery that acetanilide , a simple derivative of aniline, possessed potent antipyretic (fever-reducing) properties.[6] While effective, acetanilide exhibited significant toxicity, most notably cyanosis, a condition caused by a reduced oxygen-carrying capacity of the blood.[5][6] This critical drawback spurred the search for safer alternatives.

In 1887, the Bayer Company in Germany developed and introduced phenacetin (N-(4-ethoxyphenyl)acetamide).[6][7][8] Synthesized by American chemist Harmon Northrop Morse in 1878, phenacetin proved to be a safer and effective analgesic and antipyretic.[7][9] It became a mainstay in pain and fever remedies for decades, often compounded with aspirin and caffeine in "A.P.C." tablets.[7][8] However, prolonged use and high doses of phenacetin were later linked to severe kidney damage (analgesic nephropathy) and potential carcinogenicity, leading to its eventual withdrawal from the market in many countries by the 1980s.[7][8]

Paracetamol (Acetaminophen): The Active Metabolite

The true breakthrough came from the study of how these early drugs worked. In the late 1940s, researchers Julius Axelrod and Bernard Brodie made a pivotal discovery: both acetanilide and phenacetin were metabolized in the body to paracetamol (N-acetyl-p-aminophenol, or acetaminophen).[5][10] This metabolite was responsible for the analgesic effects of its parent compounds but was significantly less toxic.[10]

Paracetamol itself was first synthesized by Harmon Northrop Morse in 1878.[5][11][12] Despite its early synthesis, its therapeutic potential was overlooked for over 70 years.[5] Following the metabolic studies, interest was reignited, and in 1955, McNeil Laboratories introduced it to the U.S. market as "Tylenol Elixir for children," marketed as a safer alternative to aspirin.[5] Today, paracetamol is one of the most widely used over-the-counter medications for pain and fever globally and is listed as an essential medicine by the World Health Organization.[10][13]

Core Synthesis Methodologies

The synthesis of substituted acetophenones is a fundamental operation in organic chemistry. Several methods exist, but the Friedel-Crafts acylation remains the most classic and widely employed technique.[14]

Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, this powerful reaction forms aryl ketones through the electrophilic aromatic substitution of a benzene ring with an acylating agent.[14][15]

-

Reactants : An aromatic compound (e.g., benzene, phenol, anisole), an acylating agent (typically an acyl chloride like acetyl chloride or an anhydride like acetic anhydride), and a Lewis acid catalyst (commonly aluminum chloride, AlCl₃, or hydrogen fluoride, HF).[14][16]

-

Mechanism : The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺). This ion is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the substituted acetophenone.[14][17]

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring, which prevents polysubstitution—a common issue in the related Friedel-Crafts alkylation.[18]

Other Synthetic Routes

While Friedel-Crafts acylation is dominant, other methods are employed for specific substrates:

-

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. It is particularly useful for synthesizing hydroxyacetophenones, such as 4'-hydroxyacetophenone from phenyl acetate.[19]

-

Claisen-Schmidt Condensation : This base-catalyzed reaction is not a direct synthesis of acetophenones but is crucial for creating more complex derivatives. It involves the condensation of a substituted acetophenone with an aromatic aldehyde to form chalcones, which are important precursors for flavonoids and other bioactive compounds.[3]

Applications in Modern Drug Development

The acetophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs across various therapeutic areas.[1][3] Its ability to be readily modified allows for the fine-tuning of pharmacological activity, solubility, and metabolic stability.[3]

-

Analgesics : The legacy of paracetamol continues, with research into related structures.

-

Antifungal Agents : Oxiconazole is an example of an antifungal drug synthesized using an acetophenone derivative.[1]

-

Hypnotics/Sedatives : The non-benzodiazepine hypnotic agent zolpidem is synthesized from an acetophenone precursor.[1]

-

Enzyme Inhibitors : Modified acetophenones have been developed as potent inhibitors of enzymes like α-glucosidase for diabetes management and cholinesterases for potential Alzheimer's disease imaging.[20][21]

-

Anticancer Agents : Chalcones derived from acetophenones have shown significant antiproliferative activity, with some acting as tubulin polymerization inhibitors.[22]

Quantitative Data Summary

The efficiency of synthetic methods is critical for drug development. The following tables summarize quantitative data from key synthetic procedures for substituted acetophenones.

Table 1: Synthesis of 4-Hydroxyacetophenone (4-HAP) via Friedel-Crafts Acetylation of Phenol (Data compiled from patents describing the process using hydrogen fluoride as a catalyst)[16][23][24]

| Acetylating Agent | Moles of Agent (per mole Phenol) | Moles of HF (per mole Phenol) | Temperature (°C) | Reaction Time (min) | Phenol Conversion (%) | Selectivity to 4-HAP (%) |

| Acetic Acid | 0.9 - 1.4 | 20 - 50 | 40 - 90 | 10 - 120 | > 80% | > 70% |

| Acetic Acid (Optimized) | 1.0 - 1.25 | 25 - 30 | 50 - 80 | 30 - 75 | > 90% | > 80% |

| Acetic Anhydride | 0.9 - 2.0 | 8 - 60 | 30 - 95 | > 10 | > 95% | > 90% |

| Acetic Anhydride | 0.4 - 0.8 | 8 - 60 | 30 - 95 | 15 - 120 | > 80% | > 70% |

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzonate Derivatives of Acetophenone (Data from a study on acetophenone derivatives as potential antidiabetic agents)[20]

| Compound ID | Substitution Pattern | IC₅₀ (µM) |

| Acarbose (Standard) | - | 54.62 ± 2.15 |

| 7d | 2,4-dihydroxy-5-methylacetophenone derivative | 7.88 ± 0.11 |

| 7f | 2,4-dihydroxy-5-methylacetophenone derivative | 6.51 ± 0.08 |

| 7i | 2,4-dihydroxy-5-methylacetophenone derivative | 3.25 ± 0.04 |

| 7n | 2,4-dihydroxy-5-methylacetophenone derivative | 4.83 ± 0.06 |

| 7o | 2,4-dihydroxy-5-methylacetophenone derivative | 2.57 ± 0.02 |

| 7r | 2,4-dihydroxy-5-methylacetophenone derivative | 5.36 ± 0.09 |

| 7s | 2,4-dihydroxy-5-methylacetophenone derivative | 3.84 ± 0.05 |

| 7u | 2,4-dihydroxy-5-methylacetophenone derivative | 1.68 ± 0.02 |

| 7v | 2,4-dihydroxy-5-methylacetophenone derivative | 4.12 ± 0.07 |

Key Experimental Protocols

Detailed and reproducible experimental design is paramount in chemical and pharmaceutical research. The following are representative protocols for the synthesis of substituted acetophenones and their derivatives.

Protocol 1: General Procedure for Friedel-Crafts Acylation (Synthesis of 4-Methoxyacetophenone)[25]

Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride.

Materials:

-

Anisole (1.0 equivalent)

-

Acetyl chloride (1.0 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated HCl

-

5% NaOH solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous AlCl₃ and anhydrous DCM. The resulting suspension is cooled to 0°C in an ice bath.

-

Reagent Addition: Acetyl chloride is added dropwise to the stirred suspension. Following this, a solution of anisole in anhydrous DCM is added dropwise over 30 minutes, ensuring the internal temperature is maintained below 10°C.

-

Reaction: The ice bath is removed, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed sequentially with water, 5% NaOH solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude 4-methoxyacetophenone can be further purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation[3]

Objective: To synthesize a chalcone from a substituted acetophenone and a substituted benzaldehyde.

Materials:

-

Substituted acetophenone (1.0 equivalent)

-

Substituted benzaldehyde (1.0 equivalent)

-

Ethanol

-

Aqueous NaOH solution (e.g., 10-40%)

Procedure:

-

Dissolution: Equimolar amounts of the substituted acetophenone and the substituted benzaldehyde are dissolved in ethanol in a round-bottom flask with stirring.

-

Catalyst Addition: The flask is cooled in an ice bath, and the NaOH solution is added dropwise to the stirred mixture. A color change and/or the formation of a precipitate is typically observed.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for a specified time (e.g., 2-24 hours), with progress monitored by TLC.

-

Isolation: The reaction mixture is poured into crushed ice/cold water. The precipitated solid (the crude chalcone) is collected by vacuum filtration using a Büchner funnel.

-

Washing: The solid is washed thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Conclusion

From their accidental discovery in the 19th-century search for analgesics to their current role as indispensable building blocks in modern drug discovery, substituted acetophenones have a rich and impactful history. The development of robust synthetic methods, particularly the Friedel-Crafts acylation, has allowed chemists to explore a vast chemical space, leading to the creation of numerous life-saving drugs.[1][25] The inherent versatility of the acetophenone core ensures that it will remain a valuable and frequently utilized scaffold for the development of novel therapeutic agents for years to come.[3]

References

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 7. Phenacetin: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 8. Phenacetin - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. reagent.co.uk [reagent.co.uk]

- 12. acs.org [acs.org]

- 13. Paracetamol - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. learnbin.net [learnbin.net]

- 16. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 17. jove.com [jove.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 20. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 24. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 25. app.studyraid.com [app.studyraid.com]

4'-Hydroxy-3'-(trifluoromethyl)acetophenone supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, a key building block in synthetic organic chemistry and drug discovery. This document outlines supplier information, key chemical properties, a representative synthesis protocol, and relevant analytical methodologies.

Supplier and Chemical Data

For researchers sourcing this compound, several commercial suppliers are available. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Price (USD) |

| Thermo Scientific Chemicals | H31691.03 | ≥94.0% (GC) | 149105-11-3 | C₉H₇F₃O₂ | 204.15 | 170.5-179.5 | 83.65 / 1 g |